molecular formula C9H13N3 B1473251 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1447966-00-8

2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B1473251
CAS No.: 1447966-00-8
M. Wt: 163.22 g/mol
InChI Key: SDBYTVRYGCVULG-UHFFFAOYSA-N
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Description

“2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a chemical compound with the empirical formula C7H9N3 . It is a derivative of the pyrido[4,3-d]pyrimidine class of compounds .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . The synthetic routes have been grouped according to the way the pyrido[4,3-d]pyrimidine moiety has been created. Thus, the investigated compounds were obtained from pyridine and pyrimidine derivatives or from multicomponent synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string C1(CCNC2)=C2C=NC=N1.Cl.Cl . The InChI key for this compound is WLSBRWTXCPUJMN-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound is a powder with a melting point of 206-211 °C (decomposition) . The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Antifolate Activity

  • 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their antifolate activity. These compounds show potential in inhibiting dihydrofolate reductase from Pneumocystis carinii, Toxoplasma gondii, and rat liver, indicating their possible use in treating opportunistic infections in patients with AIDS and other immune system disorders (Rosowsky, Mota, & Queener, 1995).

Chemistry and Synthetic Methodologies

  • Studies have focused on the structural features, reactions, and synthetic methodologies of pyrido[4,3-d]pyrimidines. These compounds serve as starting materials for synthesizing tetrahydropteroic acid derivatives, highlighting their significance in diverse chemical syntheses (Elattar & Mert, 2016).

Thermal Stability Analysis

  • The thermal stability of 6-substituted-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]-pyrimidines has been explored. Understanding their thermal behavior under different atmospheric conditions contributes to their potential use in various applications (Salih & Al-Sammerrai, 1986).

Antimalarial and Antimicrobial Effects

  • Investigations into the antimalarial, antibacterial, and antimetabolite effects of 2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have been conducted. These studies highlight their potential as therapeutic agents against various bacterial and malarial strains (Elslager et al., 1972).

Antitumor Activity

  • Synthesized 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines like BW301U have shown notable antitumor activity, particularly against the Walker 256 carcinosarcoma in rats. This underlines their significance in cancer research (Grivsky et al., 1980).

Antimicrobial Evaluation

  • New tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. Their diverse biological effects, including antibacterial, antifungal, and anticancer activities, emphasize their importance in pharmaceutical research (Kheder, Mabkhot, & Farag, 2011).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Properties

IUPAC Name

2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-8-5-10-4-3-9(8)12-7(2)11-6/h10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBYTVRYGCVULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCCC2=NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (see footnote 8) was reacted with methylboronic acid and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) to generate benzyl 2,4-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate; hydrogenolytic removal of the protecting group provided the requisite 2,4-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
Name
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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reactant
Reaction Step One
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Reaction Step One
Name
benzyl 2,4-dimethyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 2
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 3
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 5
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Reactant of Route 6
2,4-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

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